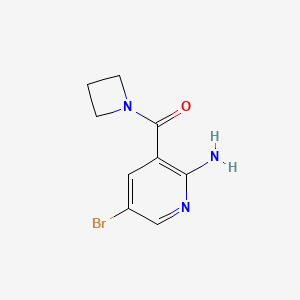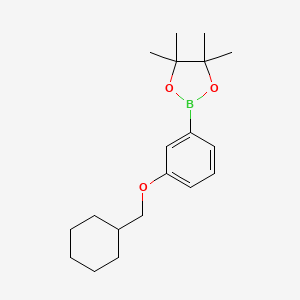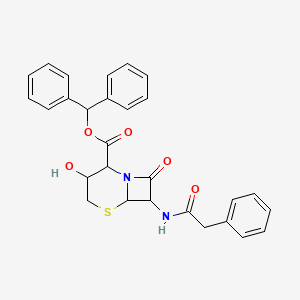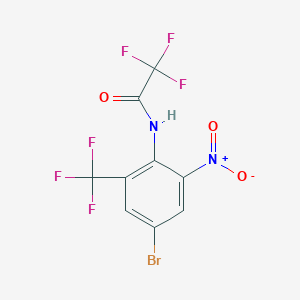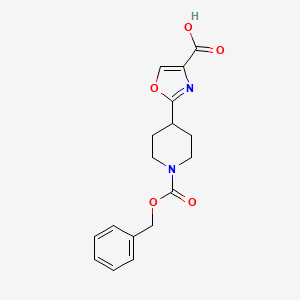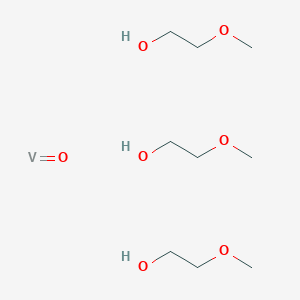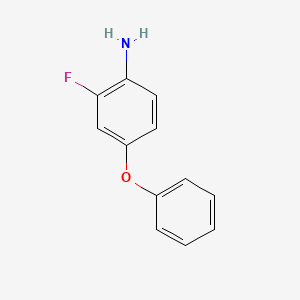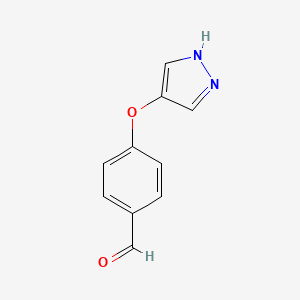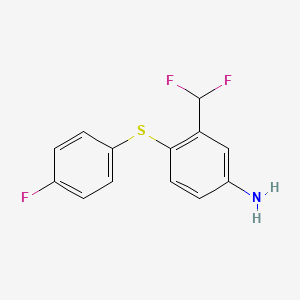
3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine is an organic compound characterized by the presence of difluoromethyl and fluoro-phenylsulfanyl groups attached to a phenylamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine typically involves multiple steps:
Formation of the Difluoromethyl Group: This can be achieved through difluoromethylation reactions, often using reagents like difluoromethyl sulfone or difluoromethyl iodide under catalytic conditions.
Introduction of the Fluoro-phenylsulfanyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a fluoro-phenylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amines, thiols, ethers.
Wissenschaftliche Forschungsanwendungen
3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine has several applications in scientific research:
Wirkmechanismus
The mechanism by which 3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl and fluoro-phenylsulfanyl groups enhance the compound’s binding affinity and specificity, modulating the activity of target proteins and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Difluoromethyl-4-(4-chloro-phenylsulfanyl)-phenylamine: Similar structure but with a chloro group instead of a fluoro group.
3-Difluoromethyl-4-(4-methyl-phenylsulfanyl)-phenylamine: Contains a methyl group instead of a fluoro group.
3-Difluoromethyl-4-(4-nitro-phenylsulfanyl)-phenylamine: Features a nitro group in place of the fluoro group.
Uniqueness
3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine is unique due to the presence of both difluoromethyl and fluoro-phenylsulfanyl groups, which confer distinct electronic and steric properties.
Eigenschaften
Molekularformel |
C13H10F3NS |
|---|---|
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
3-(difluoromethyl)-4-(4-fluorophenyl)sulfanylaniline |
InChI |
InChI=1S/C13H10F3NS/c14-8-1-4-10(5-2-8)18-12-6-3-9(17)7-11(12)13(15)16/h1-7,13H,17H2 |
InChI-Schlüssel |
AQVXXSBKIPTGIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[4-(1-phenylethyl)phenyl]-](/img/structure/B12077411.png)
